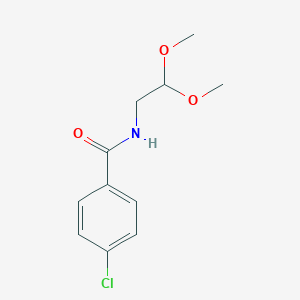

4-chloro-N-(2,2-dimethoxyethyl)benzamide

Description

4-Chloro-N-(2,2-dimethoxyethyl)benzamide is a substituted benzamide characterized by a chloro group at the para position of the benzoyl moiety and a 2,2-dimethoxyethylamine substituent on the amide nitrogen. This compound serves as a key intermediate in the synthesis of heterocyclic systems, such as dihydro-pyrroloimidazole derivatives, via acid-mediated cyclization . Its structural features—including the electron-withdrawing chloro group and the sterically flexible dimethoxyethyl chain—influence its reactivity and applications in organic synthesis.

Properties

Molecular Formula |

C11H14ClNO3 |

|---|---|

Molecular Weight |

243.68 g/mol |

IUPAC Name |

4-chloro-N-(2,2-dimethoxyethyl)benzamide |

InChI |

InChI=1S/C11H14ClNO3/c1-15-10(16-2)7-13-11(14)8-3-5-9(12)6-4-8/h3-6,10H,7H2,1-2H3,(H,13,14) |

InChI Key |

SSDVDVFYYBWFLW-UHFFFAOYSA-N |

SMILES |

COC(CNC(=O)C1=CC=C(C=C1)Cl)OC |

Canonical SMILES |

COC(CNC(=O)C1=CC=C(C=C1)Cl)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following table summarizes critical structural, synthetic, and functional differences between 4-chloro-N-(2,2-dimethoxyethyl)benzamide and analogous benzamides:

Key Observations:

Substituent Effects on Reactivity: The 2,2-dimethoxyethyl group in the target compound enhances solubility in polar solvents, facilitating cyclization reactions under acidic conditions . In contrast, aryl substituents (e.g., p-tolyl, phenoxyphenyl) prioritize crystallinity, aiding structural characterization via XRD . Chlorine positioning influences electronic properties: para-chloro derivatives (e.g., 4-chloro-N-(4-chlorophenyl)benzamide) exhibit enhanced biological activity in stabilizing tumor suppressors , whereas ortho-chloro analogs (e.g., 2-chloro-N-(4-methoxyphenyl)benzamide) display unique conformational twists in crystal lattices .

Synthetic Methodologies :

- Carbodiimide-mediated coupling (e.g., EDC/HOBt) is prevalent for aryl-substituted benzamides , while acid chloride-amine reactions dominate for bulkier substituents (e.g., m-tolyl derivatives) .

- The target compound’s synthesis via imidate-amine condensation highlights a niche route for incorporating alkoxyalkylamine groups .

Applications :

- Biological Activity : Chlorobenzamides with dual chloroaryl groups (e.g., 4-chloro-N-(4-chlorophenyl)benzamide) show promise in oncology , whereas salicylamide analogs (e.g., 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide) exhibit antimicrobial effects against sulfate-reducing bacteria .

- Material Science : Crystallographic studies using programs like Mercury and SHELXL reveal substituent-dependent packing patterns, such as the orthogonal benzene rings in 2-chloro-N-(4-methoxyphenyl)benzamide .

Research Findings and Data

Structural Analysis

- Theoretical vs. Experimental Data : For 4-chloro-N-(3-chlorophenyl)benzamide, bond lengths (e.g., C–Cl: 1.73 Å theoretical vs. 1.74 Å experimental) and angles (C–C–Cl: 120.3° vs. 119.8°) align closely, validating computational models .

- Conformational Flexibility: The dimethoxyethyl chain in the target compound allows torsional flexibility (C–O–C angles ~110°), critical for cyclization , whereas rigid aryl substituents (e.g., phenoxyphenyl) restrict motion, favoring stable crystal lattices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.